Sodium heparin -

Sodium heparin

Catalog Number: EVT-1594387
CAS Number:
Molecular Formula: C26H41NO34S4
Molecular Weight: 1039.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A highly acidic mucopolysaccharide formed of equal parts of sulfated D-glucosamine and D-glucuronic acid with sulfaminic bridges. The molecular weight ranges from six to twenty thousand. Heparin occurs in and is obtained from liver, lung, mast cells, etc., of vertebrates. Its function is unknown, but it is used to prevent blood clotting in vivo and vitro, in the form of many different salts.
Source

Sodium heparin is obtained from heparin, which is extracted from animal tissues. The extraction process involves isolating the polysaccharide from the connective tissues of animals, followed by purification to yield sodium heparin. The raw material undergoes several processing steps to enhance its purity and efficacy for clinical use .

Classification

Sodium heparin belongs to the class of anticoagulants known as indirect thrombin inhibitors. It works by enhancing the activity of antithrombin III, which inhibits thrombin and factor Xa, thereby preventing clot formation. Sodium heparin is classified under glycosaminoglycans due to its structural composition of repeating disaccharide units.

Synthesis Analysis

Methods

The synthesis of sodium heparin can be approached through various methods, including enzymatic and chemical synthesis. Enzymatic synthesis typically involves the use of specific glycosyltransferases to assemble the polysaccharide chains, while chemical synthesis may utilize a series of chemical reactions to create the desired structure.

  1. Enzymatic Synthesis: This method involves using enzymes to catalyze the formation of glycosidic bonds between monosaccharides. It allows for greater control over the structure and sulfation patterns of the resulting polysaccharide.
  2. Chemical Synthesis: This approach often employs solid-phase synthesis techniques where protected sugar building blocks are sequentially assembled. The process includes protecting group chemistry to ensure selective reactions at specific hydroxyl groups .

Technical Details

The synthetic pathway for sodium heparin typically requires:

  • Protection and deprotection strategies for hydroxyl groups.
  • Sulfation reactions where sulfate groups are introduced at specific positions on the sugar units.
  • Purification techniques such as chromatography to isolate the final product with high purity .
Molecular Structure Analysis

Structure

Sodium heparin is characterized by its linear structure composed of repeating disaccharide units, which consist of glucosamine and uronic acid (either D-glucuronic acid or L-iduronic acid). The molecule is heavily sulfated, with sulfate groups attached to various positions on the sugar units.

Data

The molecular weight of sodium heparin can vary significantly depending on its source and method of preparation, typically ranging from 5,000 to 30,000 daltons. Its structural complexity contributes to its biological activity and interactions within the body .

Chemical Reactions Analysis

Reactions

Sodium heparin undergoes several key chemical reactions that contribute to its anticoagulant properties:

  • Binding with Antithrombin III: Sodium heparin binds to antithrombin III, leading to a conformational change that enhances its ability to inhibit thrombin and factor Xa.
  • Degradation: Sodium heparin can be depolymerized through enzymatic or chemical means, resulting in smaller oligosaccharides that may retain some anticoagulant activity but exhibit different pharmacokinetics .

Technical Details

The interactions between sodium heparin and various proteins are crucial for its function as an anticoagulant. Techniques such as surface plasmon resonance and isothermal titration calorimetry are often employed to study these interactions quantitatively.

Mechanism of Action

Process

The primary mechanism by which sodium heparin exerts its anticoagulant effects involves:

  1. Binding: Sodium heparin binds to antithrombin III.
  2. Activation: This binding induces a conformational change in antithrombin III, significantly increasing its affinity for thrombin and factor Xa.
  3. Inhibition: The activated antithrombin III then effectively inhibits these clotting factors, preventing thrombus formation.

Data

Studies have shown that sodium heparin can reduce thrombin activity by up to 1000 times in vitro when bound to antithrombin III .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sodium heparin typically appears as a white or off-white powder.
  • Solubility: It is soluble in water but insoluble in organic solvents.

Chemical Properties

  • pH Stability: Sodium heparin solutions generally have a pH range between 5.0 and 7.0.
  • Stability: It is stable under normal storage conditions but sensitive to heat and acidic environments.

Relevant analytical methods include:

  • Chromatography for assessing purity.
  • Spectrophotometry for concentration determination .
Applications

Sodium heparin has extensive scientific uses, primarily in medicine:

  • Anticoagulation Therapy: Used during surgeries and in patients with certain medical conditions like deep vein thrombosis or pulmonary embolism.
  • Laboratory Applications: Commonly used as an anticoagulant in blood sample collection tubes.
  • Research Applications: Utilized in studies involving cell signaling pathways, drug delivery systems, and tissue engineering due to its biocompatibility and ability to interact with various biological molecules .
Biosynthesis and Structural Heterogeneity of Sodium Heparin

Enzymatic Pathways in Heparan Sulfate and Heparin Biosynthesis

The biosynthesis of heparin initiates in the endoplasmic reticulum (ER) and Golgi apparatus, requiring a coordinated cascade of approximately 22 enzymes. The process begins with the formation of a tetrasaccharide linker (xylose-galactose-galactose-glucuronic acid) on the core protein serglycin. Xylosyltransferases (XylT-1/2) attach xylose to serine residues, followed by sequential additions of galactose by galactosyltransferases (GalT-1/2) and glucuronic acid by glucuronosyltransferase. Polymerization of the polysaccharide chain proceeds via EXT1/EXT2 glycosyltransferases, which add alternating units of glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc) to form the heparosan backbone [3] [4].

Post-polymerization modifications create structural diversity:

  • N-deacetylation/N-sulfation: Bifunctional enzymes (NDST isoforms, particularly NDST-2 in mast cells) remove acetyl groups from GlcNAc and replace them with sulfate. This step is critical for subsequent modifications.
  • C5-epimerization: Glucuronyl C5-epimerase (GLCE) converts GlcA to iduronic acid (IdoA), enhancing chain flexibility.
  • O-sulfation: 2-O-sulfotransferase (2-OST) sulfates IdoA/GlcA; 6-O-sulfotransferases (6-OST-1/2/3) and 3-O-sulfotransferases (3-OST, particularly isoform 1) target glucosamine residues. The 3-O-sulfation of central glucosamine in the pentasaccharide sequence (GlcNS3S6S) is essential for anticoagulant activity via antithrombin III (AT) binding [1] [3] [4].

Table 1: Key Enzymes in Heparin Biosynthesis

Enzyme ClassSpecific IsoformsFunctionSubstrate Specificity
GlycosyltransferasesEXT1/EXT2Chain polymerizationUDP-GlcA/UDP-GlcNAc
N-Deacetylase/N-sulfotransferaseNDST-2 (dominant in mast cells)N-sulfation initiationGlcNAc residues
C5-epimeraseGLCEGlcA → IdoA conversionN-sulfated glucosamine-linked GlcA
2-O-sulfotransferase2-OSTIdoA/GlcA 2-O-sulfationIdoA adjacent to GlcNS
6-O-sulfotransferase6-OST-1/2/3GlcNS 6-O-sulfationVariable domain specificity
3-O-sulfotransferase3-OST-1GlcNS 3-O-sulfation (AT site formation)GlcNS6S within specific sequences

Domain Organization and Sulfation Patterning in Mast Cell-Derived Heparin

Mast cell-derived heparin exhibits non-random sulfation patterning, with highly sulfated domains (S-domains) enriched in the trisulfated disaccharide →4)-α-L-IdoA2S-(1→4)-α-D-GlcNS6S-(1→ (constituting 75-90% of commercial heparin). These S-domains alternate with transitional NA-domains (mixed N-acetylated/N-sulfated regions) and unmodified N-acetylated (NA-domain) regions. The anticoagulant pentasaccharide sequence (GlcNS/NAc6S±3S-GlcA-GlcNS3S6S-IdoA2S-GlcNS6S) is exclusively located within S-domains and is present in only ~30% of heparin chains [1] [3] [6].

NDST-2 expression in mast cells drives high sulfation density by increasing N-sulfation frequency, which facilitates:

  • Enhanced C5-epimerization (>90% IdoA in heparin vs. <50% in HS)
  • Elevated 2-O-sulfation (IdoA2S >85%)
  • Preferential 6-O-sulfation by 6-OST-3Structural analysis reveals that heparin chains are polydisperse (15–25 kDa, polydispersity index 1.1–1.6), with pharmaceutical heparin containing 50–100 unique polysaccharide sequences per chain. NMR studies identify atypical structural motifs, including a 2.18-ppm signal corresponding to a tetra-O-acetylated tetrasaccharide (→4)-β-D-GlcNS6S-(1→4)-α-L-IdoA2S-(1→4)-α-D-GlcNS6S-(1→4)-α-L-IdoA2S-(1→) with an extra acetyl group at C3 of glucosamine, linked to specific manufacturing processes [1] [6].

Table 2: Sulfation Patterns in Heparin Structural Domains

Domain TypeDisaccharide CompositionModification LevelFrequency in ChainFunctional Role
S-domain→4)IdoA2S(1→4)GlcNS6S(1→ (TriS)High (3–4 sulfates/disaccharide)70–85%Anticoagulant activity, protein interactions
NA-domain→4)GlcA/IdoA(1→4)GlcNAc(1→Low (0–1 sulfates/disaccharide)5–15%Structural spacing, chain flexibility
TransitionalMixed GlcNS/GlcNAc with variable O-sulfationModerate10–20%Connects S- and NA-domains
PentasaccharideGlcNS6S±3S-GlcA-GlcNS3S6S-IdoA2S-GlcNS6SUltra-high1 sequence per 3 chainsHigh-affinity AT binding

Comparative Analysis of Heparin and Heparan Sulfate Biosynthetic Machinery

Heparin and heparan sulfate (HS) share a common biosynthetic pathway but diverge in enzyme expression, modification density, and spatial organization:

  • Enzyme expression: Mast cells exclusively express NDST-2, whereas other cell types utilize NDST-1. NDST-2 exhibits higher N-deacetylase and N-sulfotransferase activity, resulting in extended contiguous N-sulfated zones (≥8 disaccharides) compared to the shorter, scattered N-sulfated patches (≤4 disaccharides) in HS [1] [3].
  • Modification gradients: Heparin achieves >2.7 sulfates/disaccharide vs. 0.6–1.2 in HS. This arises from near-complete N-sulfation (≥95% in heparin vs. 40–60% in HS), epimerization (90% IdoA vs. 30–50%), and O-sulfation (85–90% 2-O-sulfation vs. 10–30%; 80% 6-O-sulfation vs. 15–40%) [1] [10].
  • Structural organization: Heparin S-domains occupy >70% of the chain versus <25% in HS. The anticoagulant 3-O-sulfotransferase (3-OST-1) modifies >80% of eligible sequences in heparin versus selective modification in HS [3] [4].

Table 3: Heparin vs. Heparan Sulfate Biosynthesis

FeatureHeparin (Mast Cells)Heparan Sulfate (Ubiquitous)Functional Consequence
Core proteinSerglycinSyndecan, glypican, perlecanCellular localization (secretory granules vs. cell surface)
NDST isoformNDST-2 dominantNDST-1 dominantDegree of N-sulfation (heparin > HS)
N-sulfation density90–95% of GlcN residues40–60% of GlcN residuesTemplate for O-sulfation/epimerization
IdoA content>90% of uronic acids30–50% of uronic acidsEnhanced protein-binding flexibility
3-O-sulfationAbundant in S-domainsRestricted to protein-binding sitesAnticoagulant activity (heparin-specific)
Chain length15–25 kDa30–100 kDaDomain accessibility

Structural Variants in Non-Mammalian Species: Evolutionary Implications

Non-mammalian species produce heparin-like glycosaminoglycans (GAGs) with distinct structural features, revealing evolutionary adaptations:

  • Avian heparin: Chicken heparin demonstrates reduced chain length (10–15 kDa) and lower 3-O-sulfation frequency compared to mammalian heparin. This correlates with attenuated prion protein (PrP) misfolding when exposed to heparin, potentially explaining avian resistance to prion diseases. Biochemical analyses show chicken PrP exhibits less β-sheet transition and protease resistance upon heparin binding than murine PrP [8].
  • Invertebrate GAGs: Drosophila melanogaster synthesizes heparan sulfate without anticoagulant sequences. Its biosynthetic machinery lacks 3-OST isoforms, explaining the absence of AT-binding pentasaccharides. However, rudimentary NDST homologs exist in Caenorhabditis elegans, indicating early metazoan origins of sulfation pathways [10].

Comparative genomics reveals expansion of GAG-modifying enzymes in vertebrates:

  • NDST genes duplicated in early vertebrates, enabling tissue-specific isoforms.
  • 3-OST isoforms emerged exclusively in jawed vertebrates, coinciding with adaptive immunity.
  • Heparin’s anticoagulant function likely evolved from primitive HS involved in developmental signaling, with increased sulfation density enabling high-affinity interactions with coagulation proteases and inhibitors [4] [10].

These structural adaptations highlight heparin’s role in complex physiological processes unique to higher organisms, such as hemostasis and immune regulation. The conservation of a minimal HS biosynthetic apparatus in unicellular ancestors of metazoans (e.g., Capsaspora owczarzaki) supports the hypothesis that heparan sulfate preceded heparin functionally, with heparin emerging as a specialized, highly sulfated variant in mast cells of terrestrial vertebrates [10].

Properties

Product Name

Sodium heparin

IUPAC Name

(2S,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2S,3S,4S,5R,6S)-6-[(2R,3S,4S,5R)-2-carboxy-4,6-dihydroxy-5-sulfooxyoxan-3-yl]oxy-2-hydroxy-4-(sulfomethyl)-5-sulfooxyoxan-3-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid

Molecular Formula

C26H41NO34S4

Molecular Weight

1039.9 g/mol

InChI

InChI=1S/C26H41NO34S4/c1-4(28)27-7-9(30)8(29)6(2-52-63(43,44)45)53-24(7)56-15-10(31)11(32)25(58-19(15)21(36)37)55-13-5(3-62(40,41)42)14(60-64(46,47)48)26(59-22(13)38)57-16-12(33)17(61-65(49,50)51)23(39)54-18(16)20(34)35/h5-19,22-26,29-33,38-39H,2-3H2,1H3,(H,27,28)(H,34,35)(H,36,37)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)/t5-,6+,7+,8+,9+,10+,11+,12-,13-,14+,15-,16-,17+,18+,19-,22-,23?,24+,25+,26-/m0/s1

InChI Key

ZFGMDIBRIDKWMY-PASTXAENSA-N

Synonyms

alpha Heparin
alpha-Heparin
Heparin
Heparin Sodium
Heparin, Sodium
Heparin, Unfractionated
Heparinic Acid
Liquaemin
Sodium Heparin
Unfractionated Heparin

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3O)OC4C(C(C(OC4C(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)CS(=O)(=O)O)O)O)COS(=O)(=O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@H]([C@H](O[C@@H]3O)O[C@H]4[C@@H]([C@H](C(O[C@H]4C(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)CS(=O)(=O)O)O)O)COS(=O)(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.